N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide
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Overview
Description
N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide: is an organic compound that features a sulfonamide group attached to a benzene ring substituted with a fluorine atom and an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide typically involves a multi-step process. One common method is the Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction employs a palladium catalyst and a copper co-catalyst under mild conditions . The general steps are as follows:
Formation of the Ethynyl Group: The ethynyl group is introduced to the benzene ring through a Sonogashira coupling reaction.
Sulfonamide Formation: The sulfonamide group is then attached to the benzene ring through a nucleophilic substitution reaction involving a sulfonyl chloride and an amine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural properties make it suitable for use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving sulfonamide groups.
Mechanism of Action
The mechanism of action of N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors by binding to their active sites. This interaction can disrupt normal biological processes, leading to the compound’s desired effects.
Comparison with Similar Compounds
- N-(4-ethynylphenyl)-3-fluoro-4-(trifluoromethyl)benzamide : This compound has a similar structure but with additional fluorine atoms, which can alter its chemical properties and reactivity.
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide : This compound contains a thiazole ring and a chloroacetamide group, providing different reactivity and potential applications.
Uniqueness: N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide is unique due to its combination of an ethynyl group, a fluorine atom, and a sulfonamide group. This combination provides distinct chemical properties, such as increased reactivity and potential for forming strong interactions with biological targets.
Properties
IUPAC Name |
N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO2S/c1-2-11-3-7-13(8-4-11)16-19(17,18)14-9-5-12(15)6-10-14/h1,3-10,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAZEYMQRJDJBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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